1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
Description
This compound features a piperidine core substituted at the 1-position with a 5-chlorothiophene-2-sulfonyl group and at the 4-position with a (3,5-dimethyl-1H-pyrazol-1-yl)methyl moiety. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic recognition motifs .
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S2/c1-11-9-12(2)19(17-11)10-13-5-7-18(8-6-13)23(20,21)15-4-3-14(16)22-15/h3-4,9,13H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGHKZFPAZHIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a piperidine derivative featuring a sulfonyl group and a pyrazole moiety. This structural configuration suggests potential biological activities, particularly in pharmacological applications. The focus of this article is to explore the biological activity of this compound through various studies, including its effects on enzyme inhibition, antibacterial properties, and interactions with biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily influenced by its unique functional groups. The presence of the sulfonyl group is known for enhancing the pharmacological profile of compounds, while the pyrazole moiety is often associated with anti-inflammatory and analgesic properties.
Enzyme Inhibition Studies
Recent studies have evaluated the compound's ability to inhibit various enzymes, particularly focusing on acetylcholinesterase (AChE) and urease. These enzymes are significant in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
Table 1: Enzyme Inhibition Data
The above table summarizes the inhibitory effects observed in vitro, indicating that the compound exhibits potent activity against AChE and urease.
Antibacterial Activity
The antibacterial properties of the compound were assessed against various bacterial strains. The results indicated moderate to strong activity against specific pathogens.
Table 2: Antibacterial Activity
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Salmonella typhi | 15 | |
| Bacillus subtilis | 18 | |
| Escherichia coli | 10 |
These findings suggest that the compound has potential as an antibacterial agent, particularly against Salmonella typhi and Bacillus subtilis.
Case Studies and Research Findings
Several studies have highlighted the pharmacological implications of similar compounds containing sulfonyl and pyrazole groups. For example:
- Study on COX-2 Inhibition : A related series of sulfonamide-containing compounds demonstrated selective inhibition of cyclooxygenase-2 (COX-2), indicating anti-inflammatory potential. The structure-activity relationship (SAR) revealed that modifications to the sulfonyl group significantly affected potency .
- Docking Studies : Computational docking studies have shown that the compound can effectively bind to target proteins such as bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy .
- Pharmacological Profiles : Compounds with similar piperidine structures have been associated with various therapeutic effects, including anesthetic activity and modulation of glucose metabolism .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing piperidine/piperazine cores and sulfonyl-linked heterocyclic systems.
Table 1: Structural Comparison of Key Analogs
Key Observations:
Core Flexibility: The target compound uses a piperidine core, while 1171238-68-8 employs a piperazine, which introduces an additional nitrogen capable of hydrogen bonding .
Sulfonyl vs. Carbonyl Linkers :
- The sulfonyl group in the target compound provides stronger electron-withdrawing effects than the carbonyl in 1171238-68-8, possibly altering electronic interactions in binding pockets .
Heterocyclic Substituents :
- The 3,5-dimethylpyrazole in the target compound offers steric hindrance and metabolic stability over the ethyl-methyl pyrazole in 956961-11-8 .
- The oxadiazole group in 1775482-26-2 introduces aromaticity and hydrogen-bond acceptor sites, contrasting with the thiophene’s sulfur-mediated hydrophobic interactions .
Halogen Effects :
- The 5-chloro substituent on the thiophene in the target compound enhances lipophilicity and may influence halogen bonding, whereas 1775482-26-2’s chloro-fluorobenzoyl group adds electronegativity and steric complexity .
Research Findings and Methodological Considerations
- Structural Analysis : Crystallographic data for such compounds are often refined using programs like SHELXL, which ensures precise determination of bond lengths and angles critical for understanding conformational stability .
- Synthetic Challenges : The sulfonyl-pyrazole-piperidine architecture in the target compound requires multi-step synthesis, including sulfonation and nucleophilic substitution, with purity confirmed via HPLC and NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
